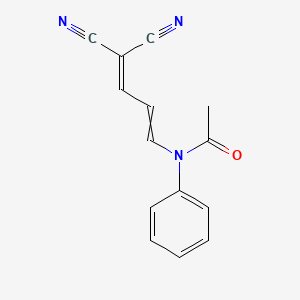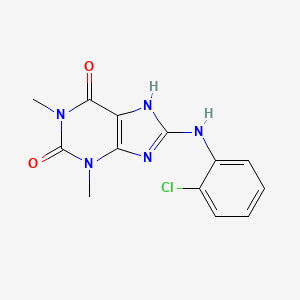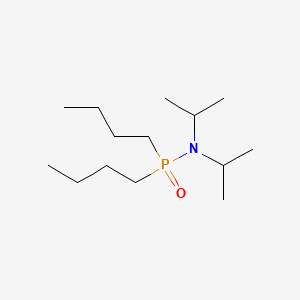
2-Ethoxyethyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C11H13NO5. It is an ester derivative of 4-nitrobenzoic acid and 2-ethoxyethanol. This compound is known for its applications in various chemical and pharmaceutical processes due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Nitrobenzoic acid+2-EthoxyethanolH2SO42-Ethoxyethyl 4-nitrobenzoate+H2O
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites and microwave irradiation can further enhance the efficiency of the esterification process .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-ethoxyethyl 4-aminobenzoate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-ethoxyethanol.
Substitution: The nitro group in the compound can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 2-Ethoxyethyl 4-aminobenzoate.
Hydrolysis: 4-Nitrobenzoic acid and 2-ethoxyethanol.
Substitution: Various substituted 2-ethoxyethyl benzoates.
科学的研究の応用
2-Ethoxyethyl 4-nitrobenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving ester hydrolysis and enzyme kinetics.
Medicine: It is a precursor in the synthesis of local anesthetics such as benzocaine and procaine.
Industry: The compound is employed in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2-Ethoxyethyl 4-nitrobenzoate primarily involves its hydrolysis to 4-nitrobenzoic acid and 2-ethoxyethanol. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester bond’s cleavage is facilitated by esterases, which are enzymes that catalyze the hydrolysis of ester bonds.
類似化合物との比較
Ethyl 4-nitrobenzoate: Similar ester structure but with an ethyl group instead of an ethoxyethyl group.
Methyl 4-nitrobenzoate: Contains a methyl group instead of an ethoxyethyl group.
2-Methoxyethyl 4-nitrobenzoate: Similar structure but with a methoxyethyl group.
Uniqueness: 2-Ethoxyethyl 4-nitrobenzoate is unique due to its ethoxyethyl group, which imparts different solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
特性
CAS番号 |
37460-43-8 |
|---|---|
分子式 |
C11H13NO5 |
分子量 |
239.22 g/mol |
IUPAC名 |
2-ethoxyethyl 4-nitrobenzoate |
InChI |
InChI=1S/C11H13NO5/c1-2-16-7-8-17-11(13)9-3-5-10(6-4-9)12(14)15/h3-6H,2,7-8H2,1H3 |
InChIキー |
JVKUSNIMTZCOMW-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)






![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)




